molecular formula C10H5ClF3N3OS B4018032 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4018032
M. Wt: 307.68 g/mol
InChI Key: OBOLZBWICCHQET-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl moiety

Properties

IUPAC Name

3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3OS/c11-6-3-1-2-5(4-6)7(18)15-9-17-16-8(19-9)10(12,13)14/h1-4H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOLZBWICCHQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable precursor, such as thiosemicarbazide, with a trifluoromethyl-containing reagent under acidic conditions.

    Coupling Reaction: The final step involves coupling the 3-chloro benzamide with the 5-(trifluoromethyl)-1,3,4-thiadiazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique structure may lend itself to applications in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and the thiadiazole ring are known to enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide: shares similarities with other benzamide derivatives and thiadiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This can result in unique biological activity and chemical reactivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
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3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

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